(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-22(2)15-19-13(20-16(21-15)24-3)10-18-14(23)9-8-11-6-4-5-7-12(11)17/h4-9H,10H2,1-3H3,(H,18,23)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFLYHILFLULOM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide is a synthetic compound that belongs to the class of triazine derivatives. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino and methoxy groups, as well as a fluorophenyl moiety. The general formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N6O2 |
| Molecular Weight | 344.37 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of certain biochemical pathways, which can lead to various physiological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazine compounds have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Efficacy of Triazine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine Derivative A | E. coli, S. aureus | 32 µg/mL |
| Triazine Derivative B | Pseudomonas aeruginosa | 16 µg/mL |
| (E)-N-((4-(dimethylamino)... | Staphylococcus epidermidis | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, the specific compound shows selective toxicity:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that triazine derivatives could inhibit bacterial growth effectively. The study highlighted the role of substituents in enhancing antimicrobial activity.
- Cancer Research : In a recent publication in Cancer Letters, researchers found that triazine-based compounds exhibited promising results in inhibiting tumor growth in vitro and in vivo models.
- Enzyme Inhibition Studies : A study focused on cholinesterase inhibitors revealed that similar compounds could significantly inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Substituent Analysis and Molecular Features
The compound’s triazine-methyl group distinguishes it from other acrylamide derivatives. Below is a comparative analysis with structurally related molecules from the evidence:
Key Observations :
- Triazine Core : The target compound’s 1,3,5-triazine moiety may enhance binding to ATP pockets in kinases due to its planar structure and hydrogen-bonding capability, unlike simpler aryl groups in other acrylamides .
- Fluorine Position : The 2-fluorophenyl group in the target compound could confer metabolic stability compared to 4-fluorophenyl analogs (e.g., ), as ortho-substitution often reduces oxidative degradation .
- Polar Groups: The dimethylamino and methoxy substituents on the triazine ring improve solubility relative to non-polar analogs like (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide .
Q & A
Q. What are the key synthetic pathways for (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the triazine core followed by acrylamide coupling. Key steps include:
- Triazine modification : Introduce dimethylamino and methoxy groups via nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C, anhydrous conditions) .
- Acrylamide formation : Use a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation with 2-fluorophenylacetaldehyde. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., piperidine) are critical for stereochemical control (E/Z selectivity) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity . Optimization: Reaction time (monitored by TLC), temperature gradients, and stoichiometric ratios (e.g., 1:1.2 molar ratio of triazine to acrylating agent) maximize yields .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Critical techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.02 (s, 6H, dimethylamino), δ 6.59–7.42 (m, aromatic and acrylamide protons), and δ 9.23 (s, amide NH) confirm structural motifs .
- ¹³C NMR : Signals for triazine carbons (δ 166–170 ppm) and acrylamide carbonyl (δ ~183 ppm) validate connectivity .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 372 [M+1]⁺) and fragmentation patterns verify molecular weight and functional groups .
- HPLC : Retention time and peak symmetry assess purity (>98%) .
Q. What functional groups dominate the compound’s reactivity, and how do they influence biological activity?
- Triazine core : Acts as a hydrogen-bond acceptor, enhancing interactions with biological targets (e.g., kinases) .
- Acrylamide moiety : Electrophilic α,β-unsaturated carbonyl enables Michael addition with cysteine residues (e.g., in covalent drug design) .
- 2-Fluorophenyl group : Improves lipophilicity (logP ~2.8) and metabolic stability via reduced CYP450 oxidation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinases). The triazine moiety often occupies hydrophobic pockets, while the acrylamide forms covalent bonds with catalytic cysteine residues .
- DFT calculations : Optimize geometry (e.g., dihedral angles of acrylamide) to enhance conformational stability and reduce off-target effects .
- QSAR models : Correlate substituent effects (e.g., fluorine vs. chlorine on phenyl rings) with IC₅₀ values to prioritize synthetic targets .
Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. X-ray crystallography)?
- Dynamic effects : NMR may show averaged signals due to conformational flexibility, while X-ray reveals static structures. Compare computed NMR shifts (GIAO method) with experimental data to identify dominant conformers .
- Crystallization artifacts : Use multiple solvents (e.g., DMSO vs. chloroform) for X-ray to assess packing-induced distortions .
- Redundant validation : Cross-check MS/MS fragmentation with synthetic intermediates to confirm unexpected peaks .
Q. How can reaction yields be improved in scale-up synthesis without compromising stereochemical integrity?
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., triazine hydrolysis) during acrylamide coupling .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading) and identify critical parameters (e.g., solvent polarity for E/Z ratio) .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling immediate adjustments .
Q. What methodologies assess the compound’s potential in materials science (e.g., polymer modification)?
- Thermal analysis : DSC/TGA evaluates stability (decomposition >250°C) for high-temperature applications .
- Photocrosslinking : UV irradiation (λ = 365 nm) initiates acrylamide polymerization, monitored by gelation time and rheology .
- Surface functionalization : AFM/contact angle measurements quantify hydrophobicity changes after coating surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
